2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride
Overview
Description
2,3,4,5-Tetrahydro-1H-1-benzazepine is a reactant used in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .
Synthesis Analysis
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine involves the use of 1,2-phenylenebis (ethane-2,1-diyl) diMethanesulfonate . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine is C10H13N . More details about the molecular structure can be found in the referenced papers .Chemical Reactions Analysis
2,3,4,5-Tetrahydro-1H-benzo[D]azepine is a reactant used in the synthesis of nonretinoid retinol binding protein 4 antagonists for potential treatment of atrophic age-related macular degeneration and Stargardt disease . More details about the chemical reactions can be found in the referenced papers .Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine include a boiling point of 110-120℃ (11 Torr), a density of 0.981±0.06 g/cm3 (20 ºC 760 Torr), a refractive index of 1.565 (589.3 nm 20℃), and a flash point of 114.9±14.2℃ .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and X-ray Diffraction: The compounds 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol and 8-chloro-9-methyl-cis-2-(prop-1-en-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, derived from 2,3,4,5-tetrahydro-1H-benzo[D]azepine hydrochloride, have been synthesized and analyzed using X-ray powder diffraction, revealing distinct crystallization patterns and unit-cell parameters for these compounds (Macías, Henao, Acosta, & Palma, 2011).
Novel Derivatives and Therapeutic Potential
- Druglike Selective Inhibitors: A class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives has been designed, synthesized, and evaluated as selective inhibitors of human neuronal nitric oxide synthase, with potential therapeutic application in neuropathic pain treatment (Annedi et al., 2012).
Advances in Chemical Synthesis
- Sulfamoyl-Substituted Derivatives: The sulfochlorination of 2‐oxo‐2,3,4,5‐tetrahydro‐1H‐benzo[b]azepine led to the regioselective formation of 7‐chlorosulfonyl derivatives, demonstrating an approach amenable to the combinatorial production of therapeutically promising compounds (Dorogov et al., 2006).
Molecular and Structural Studies
- Benzazepine Derivatives and Supramolecular Structures: Studies on benzazepine derivatives, including this compound, have revealed insights into their molecular and supramolecular structures, contributing to a deeper understanding of their chemical properties and potential applications (Guerrero et al., 2014; Guerrero et al., 2019).
Chemical Libraries and Combinatorial Chemistry
- Solid-Phase Synthesis for Drug Discovery: A solid-phase strategy was developed for the synthesis of benzazepine derivatives, exemplified by a pilot library of di- and trisubstituted benzazepines, highlighting the potential of this compound in drug discovery and combinatorial chemistry (Boeglin, Bonnet, & Hibert, 2007).
Safety and Hazards
The safety and hazards associated with 2,3,4,5-Tetrahydro-1H-benzo[D]azepine include the hazard statements H302+H312+H332-H314 . Precautionary measures include wearing protective gloves and eye/face protection, and in case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .
Mechanism of Action
Target of Action
The primary target of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride is the 5-HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is known to play a significant role in regulating mood, anxiety, feeding, and reproductive behavior .
Mode of Action
This compound acts as an agonist at the 5-HT2C receptor . This means it binds to this receptor and activates it, mimicking the action of the natural ligand, serotonin. The activation of the 5-HT2C receptor leads to a series of intracellular events, including the release of calcium from intracellular stores and the activation of the enzyme phospholipase C .
Biochemical Pathways
The activation of the 5-HT2C receptor by this compound triggers the phosphoinositide/calcium pathway . This pathway involves the activation of phospholipase C, which catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores, while DAG activates protein kinase C. These events lead to various downstream effects, including changes in gene expression and neuronal excitability .
Pharmacokinetics
It is known to have high gi absorption and is a p-gp substrate . More research is needed to fully understand its pharmacokinetic profile.
Result of Action
The activation of the 5-HT2C receptor by this compound can lead to various molecular and cellular effects, depending on the specific cell type and physiological context. These effects may include changes in neuronal firing rates, alterations in gene expression, and modulation of synaptic plasticity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature and pH . Furthermore, its action can be modulated by the presence of other signaling molecules and by the specific cellular and tissue context. More research is needed to fully understand how these and other environmental factors influence the action of this compound.
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-4-10-6-8-11-7-5-9(10)3-1;/h1-4,11H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUGICZMQIRBNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=CC=CC=C21.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589266 | |
Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17379-01-0 | |
Record name | 2,3,4,5-Tetrahydro-1H-3-benzazepine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.